molecular formula C34H68O2 B1587897 Docosyl dodecanoate CAS No. 42231-82-3

Docosyl dodecanoate

Cat. No. B1587897
CAS RN: 42231-82-3
M. Wt: 508.9 g/mol
InChI Key: RDLSPOZZADEUJT-UHFFFAOYSA-N
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Description

Docosyl dodecanoate, also known as Behenyl laurate, is a compound with the molecular formula C34H68O2 . It is a saturated 22-carbon aliphatic alcohol .


Molecular Structure Analysis

The Docosyl dodecanoate molecule contains a total of 103 bonds. There are 35 non-H bond(s), 1 multiple bond(s), 32 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .


Physical And Chemical Properties Analysis

Docosyl dodecanoate has a molecular weight of 508.902 Da . It has a boiling point of 528.4±18.0 °C at 760 mmHg, a vapour pressure of 0.0±1.4 mmHg at 25°C, and an enthalpy of vaporization of 80.3±3.0 kJ/mol .

Scientific Research Applications

Methods of Application

Results and Outcomes: Studies have shown that docosyl dodecanoate can improve the stability and functionality of bioengineered materials, with metrics such as increased half-life and improved structural integrity .

Pharmaceuticals

Methods of Application

Results and Outcomes: Research indicates that docosyl dodecanoate can significantly increase the bioavailability of certain drugs, leading to more efficient therapies .

Materials Science

Methods of Application

Results and Outcomes: Enhanced flexibility, durability, and resistance to environmental stressors have been reported in polymers modified with docosyl dodecanoate .

Environmental Science

Methods of Application

Results and Outcomes: Studies have shown a reduction in carbon footprint and toxicity in environmental applications utilizing docosyl dodecanoate .

Food Industry

Methods of Application

Results and Outcomes: Results suggest that docosyl dodecanoate can extend the shelf-life of certain food products without altering taste or nutritional value .

Cosmetics

Methods of Application

Results and Outcomes: Clinical trials have demonstrated improved skin hydration and product feel with the inclusion of docosyl dodecanoate in cosmetic formulations .

properties

IUPAC Name

docosyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-25-27-29-31-33-36-34(35)32-30-28-26-24-12-10-8-6-4-2/h3-33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLSPOZZADEUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409089
Record name Docosyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosyl dodecanoate

CAS RN

42231-82-3
Record name Docosyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Deport, A Kribii, L Lemée, A Amblès - Organic geochemistry, 2008 - Elsevier
… In our model reaction of docosyl dodecanoate, the Φ-CO-C 11 H 23 ketone is transformed to dodecylbenzene Φ-C 12 H 25 . On the other hand, protonation of alcohol 9 followed by …
Number of citations: 2 www.sciencedirect.com
A Bertsch, H Schweer, A Titze, H Tanaka - Insectes sociaux, 2005 - Springer
Spring queens of Bombus cryptarum and B. magnus from 2 localities in Brandenburg/Germany and Scotland/United Kingdom respectively were determined by morphological …
Number of citations: 100 link.springer.com
D Cheng, L Li, E Wurtele… - Wax ester biosynthetic …, 2013 - Iowa State University
Number of citations: 4

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